

Borapetoside E binding sites similarity to pharmaceuticals

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Compound Focus: Borapetoside E

Cat. No.: S1816490

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Binding Affinity and Site Similarity

The table below summarizes quantitative data from a molecular docking study that compared **Borapetoside E** and other natural compounds to the pharmaceutical drug alogliptin (a known DPP-IV inhibitor) [1].

Compound Name	Type	Re-Rank Score (kcal/mol)	Binding Site Similarity to Alogliptin	Key Shared Residues
Alogliptin	Pharmaceutical (Control)	-101.6	-	Glu 205, Glu 206, Tyr 547
Borapetoside E	Natural Compound	-105.4	75%	Glu 205, Glu 206, Tyr 547
6'-O-Lactoyl Borapetoside B	Natural Compound	-104.2	75%	Glu 205, Glu 206, Tyr 547
Rumphioside C	Natural Compound	-107.7	Not Specified	Not Specified
Borapetoside F	Natural Compound	-104.2	Not Specified	Not Specified

Key Findings: [1]

- **Potency:** **Borapetoside E** demonstrates a **lower (more negative) re-rank score** than alogliptin, suggesting potentially **stronger binding affinity** to the DPP-IV enzyme.
- **Binding Mode:** The 75% binding site similarity indicates that **Borapetoside E** interacts with the DPP-IV enzyme in a manner highly comparable to alogliptin, sharing key residues critical for inhibitor binding.

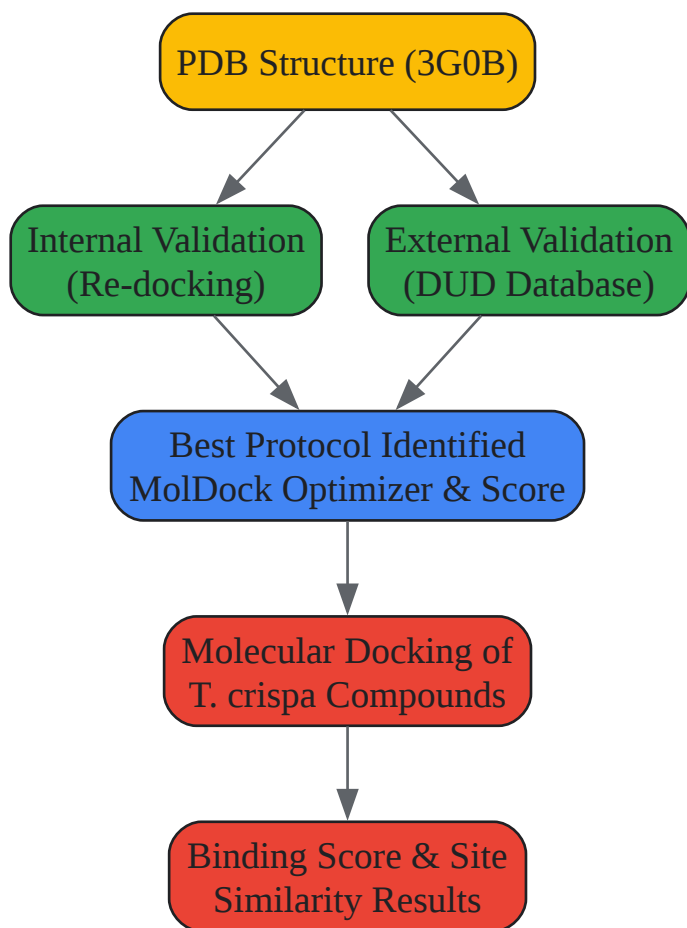
Experimental and Methodological Details

Molecular Docking and Validation Protocol

The data in the table above was generated using a validated computational protocol [1].

- **Software:** Molegro Virtual Docker (MVD)
- **Protein Target:** DPP-IV enzyme (PDB Code: **3G0B**)
- **Validation:** The docking protocol was rigorously validated before screening compounds.
 - **Internal Validation:** Re-docking the native ligand into the enzyme's crystal structure achieved an RMSD of **0.43 Å**, indicating high precision.
 - **External Validation:** Screening against a database of active and inactive compounds showed excellent discriminatory power (EF1% of **20.34**).
- **Scoring:** The combination of the **MolDock optimizer** search algorithm and **MolDock score** scoring function was identified as the best method and used for the predictions [1].

This workflow ensures that the docking simulations and the resulting binding scores are reliable. The following diagram illustrates this multi-step process:



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Experimental Anti-Hyperglycemic Activity

Beyond computational predictions, **Borapetoside E** has been experimentally confirmed to have anti-hyperglycemic effects in animal models [2].

- **Experimental Models:** The compound was tested in **alloxan-induced hyperglycemic mice** and **db/db type 2 diabetic mice**.
- **Result:** **Borapetoside E** administration **significantly reduced serum glucose levels in a dose-dependent manner** in both models, providing functional evidence for its anti-diabetic potential [2].

Interpretation and Research Implications

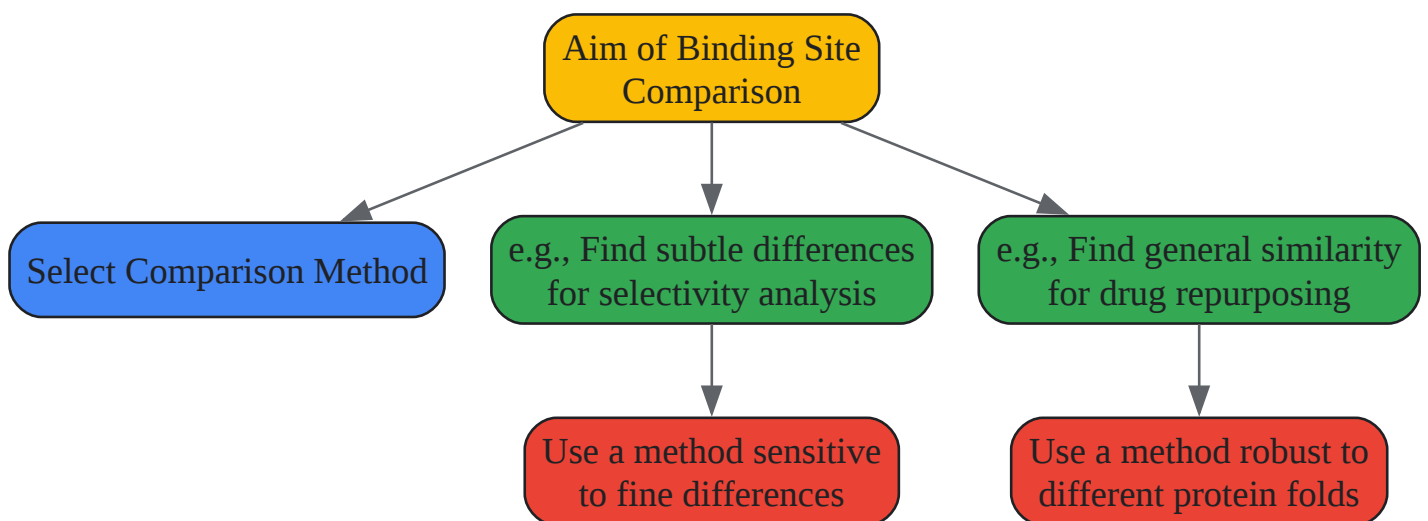
The convergence of computational and experimental evidence strongly positions **Borapetoside E** as a promising lead compound.

- **Mechanism of Action:** The binding site similarity to alogliptin strongly suggests that **Borapetoside E** works through the same mechanism—**inhibiting DPP-IV**. This enzyme breaks down incretin hormones, so its inhibition increases insulin secretion in a glucose-dependent manner [1].
- **Polypharmacology Potential:** A separate network pharmacology study suggests that *Tinospora crispa* compounds, including Borapetoside A and B, may interact with multiple other insulin resistance targets like PI3K, PTPN1, and PPARG [3]. This indicates **Borapetoside E** might have additional beneficial effects beyond DPP-IV inhibition.

A Framework for Binding Site Comparison

For your work in comparing binding sites, it's useful to know that this is a recognized field in cheminformatics. The goal is often to predict off-target effects or repurpose drugs by finding proteins with similar binding sites [4] [5].

Various methodologies exist, which can be broadly categorized as follows [4]:



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The choice of a specific tool (e.g., SiteHopper, IsoMIF, KRIPO) depends heavily on whether the goal is to find subtle differences between very similar sites or to discover general similarities between unrelated proteins [4] [6].

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